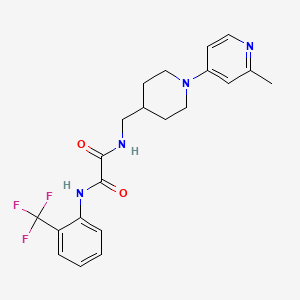
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O4, with a molecular weight of 396.4 g/mol. The structure features a piperidine ring substituted with a 2-methylpyridine group and an oxalamide moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 2034307-11-2 |
Although the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific cellular pathways. The compound may exhibit activity against various targets, including kinases and other enzymes involved in signal transduction pathways.
Potential Targets
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, similar to other oxalamide derivatives that have shown promise in cancer therapy.
- mTOR Pathway : The mechanistic pathways involving mTOR (mammalian target of rapamycin) are particularly relevant, as they play critical roles in cell growth and proliferation.
Biological Activity and Pharmacological Studies
Research has indicated that compounds with structural similarities to this compound demonstrate significant biological activity. For instance:
- Antitumor Activity : Compounds targeting the mTOR pathway have been shown to inhibit tumor growth in various cancer models.
- Cytotoxicity : In vitro studies have reported cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study A : A recent investigation into oxalamide derivatives revealed that modifications in the piperidine ring significantly enhanced their selectivity for mTOR inhibition (Sabatini et al., 2020) .
- Study B : Another study examined the effects of trifluoromethyl substitutions on the pharmacokinetic properties of related compounds, demonstrating improved bioavailability and reduced metabolism (Liu et al., 2010) .
Eigenschaften
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-14-12-16(6-9-25-14)28-10-7-15(8-11-28)13-26-19(29)20(30)27-18-5-3-2-4-17(18)21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYULQXZRINHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














